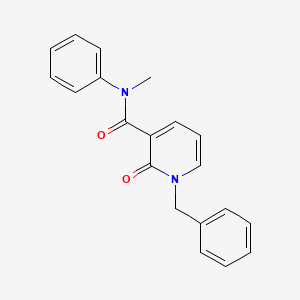

1-benzyl-N-methyl-2-oxo-N-phenylpyridine-3-carboxamide

Beschreibung

1-Benzyl-N-methyl-2-oxo-N-phenylpyridine-3-carboxamide is a pyridine-based carboxamide derivative characterized by a benzyl group at the 1-position, a methyl and phenyl substitution on the amide nitrogen, and a ketone group at the 2-position of the pyridine ring. This compound belongs to a class of molecules studied for their structural and electronic properties, particularly in medicinal chemistry and crystallography.

Eigenschaften

IUPAC Name |

1-benzyl-N-methyl-2-oxo-N-phenylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2/c1-21(17-11-6-3-7-12-17)19(23)18-13-8-14-22(20(18)24)15-16-9-4-2-5-10-16/h2-14H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFSQGTJIKIGRGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-methyl-2-oxo-N-phenylpyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of benzylamine with a pyridine derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the final product. Purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction mixtures.

Analyse Chemischer Reaktionen

Types of Reactions

1-benzyl-N-methyl-2-oxo-N-phenylpyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

Substitution: The benzyl and phenyl groups can participate in substitution reactions, where other functional groups replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-benzyl-N-methyl-2-oxo-N-phenylpyridine-3-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-benzyl-N-methyl-2-oxo-N-phenylpyridine-3-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can affect cellular processes such as signal transduction, gene expression, and metabolism.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Pyridine Carboxamide Derivatives

Key Observations :

Substituent Impact on Planarity :

- The title compound and its halogenated analogue (N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide) exhibit near-planar conformations due to extended π-conjugation through the amide bridge . In contrast, bulkier substituents (e.g., benzothiazolyl in or benzyloxy in ) introduce steric hindrance, reducing planarity and altering packing efficiency.

Hydrogen Bonding and Crystal Packing :

Key Insights :

- The title compound’s synthesis may parallel methods for analogous pyridine carboxamides, such as condensation of chloronicotinic acids with substituted anilines .

- Functional applications of similar compounds range from crystallographic models (e.g., studying keto-amine tautomerism ) to exploratory drug candidates .

Biologische Aktivität

1-benzyl-N-methyl-2-oxo-N-phenylpyridine-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Synthesis

The synthesis of 1-benzyl-N-methyl-2-oxo-N-phenylpyridine-3-carboxamide typically involves multi-step organic reactions. The key steps include:

- Formation of the Pyridine Core : The pyridine ring is synthesized through cyclization reactions involving appropriate precursors.

- Introduction of Substituents : The benzyl and methyl groups are introduced via nucleophilic substitution reactions.

- Carboxamide Formation : The final step involves the formation of the carboxamide group through reaction with amine derivatives.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : The compound may interact with receptors involved in signaling pathways, influencing cellular responses.

Biological Activity Data

| Activity | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits specific enzymes | |

| Antimicrobial Properties | Exhibits activity against bacteria | |

| Anticancer Potential | Induces apoptosis in cancer cells |

Case Studies

- Antimicrobial Activity : A study demonstrated that 1-benzyl-N-methyl-2-oxo-N-phenylpyridine-3-carboxamide exhibited significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating its potential as an antimicrobial agent.

- Anticancer Effects : In vitro experiments showed that the compound induced apoptosis in human breast cancer cells (MCF-7). Flow cytometry analysis revealed an increase in sub-G1 phase cells, suggesting cell cycle arrest and subsequent apoptosis at concentrations of 10 µM and above.

- Neuroprotective Effects : Another study explored the neuroprotective properties of the compound against oxidative stress-induced neuronal cell death. It was found to significantly reduce reactive oxygen species (ROS) levels in neuronal cell lines treated with hydrogen peroxide.

Therapeutic Applications

Given its diverse biological activities, 1-benzyl-N-methyl-2-oxo-N-phenylpyridine-3-carboxamide holds promise for various therapeutic applications:

- Antimicrobial Treatments : Its efficacy against bacterial infections suggests potential use in developing new antibiotics.

- Cancer Therapy : The compound's ability to induce apoptosis in cancer cells positions it as a candidate for anticancer drug development.

- Neuroprotection : Its neuroprotective effects could be explored for treating neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.